molecular formula C18H19ClN4O3S B2480053 N1-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide CAS No. 899741-95-8

N1-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Cat. No. B2480053
M. Wt: 406.89
InChI Key: BQADSYGPBVOLFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N1-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide” belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel series of azoles and azines were designed and prepared via reaction of 1,3-diphenyl-1H-pyrazol-5(4H)-one with some electrophilic and nucleophilic reagents . The structures of the target compounds were confirmed by elemental analyses and spectral data .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its systematic name. It contains a pyrazole ring bound to a phenyl group, a thieno group, and an oxalamide group . The exact structure would need to be confirmed by techniques such as X-ray crystallography .

Scientific Research Applications

Anticancer and Antimicrobial Applications

  • Synthesis of Heterocyclic Compounds : Novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine entities have been synthesized and studied for their anticancer activity against a 60 cancer cell line panel by the National Cancer Institute (NCI, USA). These compounds showed significant potency, highlighting their potential in cancer treatment. Furthermore, they demonstrated notable in vitro antibacterial and antifungal activities, suggesting a broad spectrum of potential applications in overcoming microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Structural Characterization and Synthesis Techniques

  • Isostructural Analysis : Structural characterization through single crystal diffraction has provided insights into the planar conformation of molecules, contributing to the understanding of molecular interactions and structural features. This information is crucial for the design and development of new compounds with desired biological activities (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Interaction with Biological Targets

  • Molecular Interaction Studies : The antagonist interactions of similar compounds with the CB1 cannabinoid receptor have been explored through molecular docking studies. These investigations provide a framework for understanding the binding mechanisms of potential therapeutic agents and their biological effects, offering a pathway for the development of targeted treatments for obesity and other conditions (Shim et al., 2002).

Future Directions

The future directions for research on this compound could include further exploration of its biological activities, as well as the development of new synthetic approaches for the synthesis of heterocyclic compounds of biological interest . Further studies could also investigate its potential applications in the pesticide industry, given that many compounds containing a pyrazole nucleus have been commercialized as herbicides, insecticides, and fungicides for plant protection .

properties

IUPAC Name

N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O3S/c19-11-3-5-12(6-4-11)23-16(14-9-27-10-15(14)22-23)21-18(25)17(24)20-8-13-2-1-7-26-13/h3-6,13H,1-2,7-10H2,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQADSYGPBVOLFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.